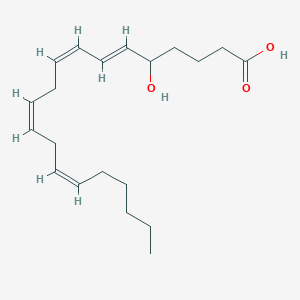

5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid

Cat. No. B163560

Key on ui cas rn:

73307-52-5

M. Wt: 320.5 g/mol

InChI Key: KGIJOOYOSFUGPC-XTDASVJISA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04599336

Procedure details

For enzyme assay, 100-200 μl of enzyme was incubated in the presence and absence of test compound (prepared in DMSO) for 10 minutes at 30° C. in 0.05M Tris-HCl buffer (pH 7.2) containing 1 mM glutathione, 2 mM CaCl2, 14 μM indomethacin and 0.25 and 0.5 mM EDTA (final volume 400 μl). The final DMSO concentration in these assays was 4%. The assay was initiated by the addition of 100 μl 14C-arachidonic acid (58 mCi/mmole) and incubations were carried out for 10 minutes at 37° C. in a shaking water bath. The reactions were stopped by the simultaneous addition of 4.0 ml of diethylether and 100 μl of 1.0 m citric acid, while the tubes were vigorously vortexed. The 14C-5-HETE generated by the enzyme was extracted into the acidified ether layer which was separated from the aqueous layer by freezing the assay tubes in a dry ice/acetone bath prior to decanting the liquid ether layer. The ether layer was evaporated to dryness under N2, the residue dissolved in 65 μl chloroform:methanol (2:1 v/v), prior to separating 14C-5-HETE from other 14C-labeled compounds on silica gel impregnated glass fiber TLC plates utilizing an elution solvent of isoctane:methylethylketone:acetic acid (100:9:1 v/v). 14C-5-HETE was identified by its co-chromatography with a chemically synthesized standard. The radioactive peaks of the chromatogram were cut out and the radioactivity was quantitated by liquid scintillation counting. The amount of 5-HETE obtained per sample was expressed as the percent of total and was calculated in the basis of: ##EQU2## in order to evaluate the effect of the test compounds, the mean percent inhibition of 14C-5-HETE production was calculated. The IC50 for a drug was determined from a linear regression analysis of a plot of the mean percent inhibition vs drug concentration.

Name

CaCl2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Tris-HCl

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

N[C@@H:2]([CH2:6][CH2:7][C:8](N[C@H](C(NCC(O)=O)=O)CS)=[O:9])[C:3]([OH:5])=[O:4].[Cl-].[Cl-].[Ca+2].CC1N(C(C2C=CC(Cl)=CC=2)=O)[C:32]2[CH:31]=[CH:30][C:29](OC)=[CH:28][C:27]=2[C:26]=1[CH2:45][C:46](O)=O.C(N([CH2:65][C:66](O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O>CS(C)=O.C(O)C(N)(CO)CO.Cl>[CH3:3][CH2:2][CH2:6][CH2:7][CH2:65][CH:66]=[CH:46][CH2:45][CH:26]=[CH:27][CH2:28][CH:29]=[CH:30][CH:31]=[CH:32][CH:8]([OH:9])[CH2:7][CH2:6][CH2:2][C:3]([OH:5])=[O:4] |f:1.2.3,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O

|

|

Name

|

CaCl2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Ca+2]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C=2C=C(C=CC2N1C(=O)C=3C=CC(=CC3)Cl)OC)CC(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

|

Name

|

Tris-HCl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C(CO)(CO)N)O.Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The final DMSO concentration in these

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The assay was initiated by the addition of 100 μl 14C-arachidonic acid (58 mCi/mmole) and incubations

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reactions were stopped by the simultaneous addition of 4.0 ml of diethylether and 100 μl of 1.0 m citric acid, while the tubes

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted into the acidified ether layer which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was separated from the aqueous layer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to decanting the liquid ether layer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ether layer was evaporated to dryness under N2

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue dissolved in 65 μl chloroform:methanol (2:1 v/v)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separating 14C-5-HETE from other 14C-

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04599336

Procedure details

For enzyme assay, 100-200 μl of enzyme was incubated in the presence and absence of test compound (prepared in DMSO) for 10 minutes at 30° C. in 0.05M Tris-HCl buffer (pH 7.2) containing 1 mM glutathione, 2 mM CaCl2, 14 μM indomethacin and 0.25 and 0.5 mM EDTA (final volume 400 μl). The final DMSO concentration in these assays was 4%. The assay was initiated by the addition of 100 μl 14C-arachidonic acid (58 mCi/mmole) and incubations were carried out for 10 minutes at 37° C. in a shaking water bath. The reactions were stopped by the simultaneous addition of 4.0 ml of diethylether and 100 μl of 1.0 m citric acid, while the tubes were vigorously vortexed. The 14C-5-HETE generated by the enzyme was extracted into the acidified ether layer which was separated from the aqueous layer by freezing the assay tubes in a dry ice/acetone bath prior to decanting the liquid ether layer. The ether layer was evaporated to dryness under N2, the residue dissolved in 65 μl chloroform:methanol (2:1 v/v), prior to separating 14C-5-HETE from other 14C-labeled compounds on silica gel impregnated glass fiber TLC plates utilizing an elution solvent of isoctane:methylethylketone:acetic acid (100:9:1 v/v). 14C-5-HETE was identified by its co-chromatography with a chemically synthesized standard. The radioactive peaks of the chromatogram were cut out and the radioactivity was quantitated by liquid scintillation counting. The amount of 5-HETE obtained per sample was expressed as the percent of total and was calculated in the basis of: ##EQU2## in order to evaluate the effect of the test compounds, the mean percent inhibition of 14C-5-HETE production was calculated. The IC50 for a drug was determined from a linear regression analysis of a plot of the mean percent inhibition vs drug concentration.

Name

CaCl2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Tris-HCl

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

N[C@@H:2]([CH2:6][CH2:7][C:8](N[C@H](C(NCC(O)=O)=O)CS)=[O:9])[C:3]([OH:5])=[O:4].[Cl-].[Cl-].[Ca+2].CC1N(C(C2C=CC(Cl)=CC=2)=O)[C:32]2[CH:31]=[CH:30][C:29](OC)=[CH:28][C:27]=2[C:26]=1[CH2:45][C:46](O)=O.C(N([CH2:65][C:66](O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O>CS(C)=O.C(O)C(N)(CO)CO.Cl>[CH3:3][CH2:2][CH2:6][CH2:7][CH2:65][CH:66]=[CH:46][CH2:45][CH:26]=[CH:27][CH2:28][CH:29]=[CH:30][CH:31]=[CH:32][CH:8]([OH:9])[CH2:7][CH2:6][CH2:2][C:3]([OH:5])=[O:4] |f:1.2.3,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O

|

|

Name

|

CaCl2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Ca+2]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C=2C=C(C=CC2N1C(=O)C=3C=CC(=CC3)Cl)OC)CC(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

|

Name

|

Tris-HCl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C(CO)(CO)N)O.Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The final DMSO concentration in these

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The assay was initiated by the addition of 100 μl 14C-arachidonic acid (58 mCi/mmole) and incubations

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reactions were stopped by the simultaneous addition of 4.0 ml of diethylether and 100 μl of 1.0 m citric acid, while the tubes

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted into the acidified ether layer which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was separated from the aqueous layer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to decanting the liquid ether layer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ether layer was evaporated to dryness under N2

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue dissolved in 65 μl chloroform:methanol (2:1 v/v)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separating 14C-5-HETE from other 14C-

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04599336

Procedure details

For enzyme assay, 100-200 μl of enzyme was incubated in the presence and absence of test compound (prepared in DMSO) for 10 minutes at 30° C. in 0.05M Tris-HCl buffer (pH 7.2) containing 1 mM glutathione, 2 mM CaCl2, 14 μM indomethacin and 0.25 and 0.5 mM EDTA (final volume 400 μl). The final DMSO concentration in these assays was 4%. The assay was initiated by the addition of 100 μl 14C-arachidonic acid (58 mCi/mmole) and incubations were carried out for 10 minutes at 37° C. in a shaking water bath. The reactions were stopped by the simultaneous addition of 4.0 ml of diethylether and 100 μl of 1.0 m citric acid, while the tubes were vigorously vortexed. The 14C-5-HETE generated by the enzyme was extracted into the acidified ether layer which was separated from the aqueous layer by freezing the assay tubes in a dry ice/acetone bath prior to decanting the liquid ether layer. The ether layer was evaporated to dryness under N2, the residue dissolved in 65 μl chloroform:methanol (2:1 v/v), prior to separating 14C-5-HETE from other 14C-labeled compounds on silica gel impregnated glass fiber TLC plates utilizing an elution solvent of isoctane:methylethylketone:acetic acid (100:9:1 v/v). 14C-5-HETE was identified by its co-chromatography with a chemically synthesized standard. The radioactive peaks of the chromatogram were cut out and the radioactivity was quantitated by liquid scintillation counting. The amount of 5-HETE obtained per sample was expressed as the percent of total and was calculated in the basis of: ##EQU2## in order to evaluate the effect of the test compounds, the mean percent inhibition of 14C-5-HETE production was calculated. The IC50 for a drug was determined from a linear regression analysis of a plot of the mean percent inhibition vs drug concentration.

Name

CaCl2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Tris-HCl

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

N[C@@H:2]([CH2:6][CH2:7][C:8](N[C@H](C(NCC(O)=O)=O)CS)=[O:9])[C:3]([OH:5])=[O:4].[Cl-].[Cl-].[Ca+2].CC1N(C(C2C=CC(Cl)=CC=2)=O)[C:32]2[CH:31]=[CH:30][C:29](OC)=[CH:28][C:27]=2[C:26]=1[CH2:45][C:46](O)=O.C(N([CH2:65][C:66](O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O>CS(C)=O.C(O)C(N)(CO)CO.Cl>[CH3:3][CH2:2][CH2:6][CH2:7][CH2:65][CH:66]=[CH:46][CH2:45][CH:26]=[CH:27][CH2:28][CH:29]=[CH:30][CH:31]=[CH:32][CH:8]([OH:9])[CH2:7][CH2:6][CH2:2][C:3]([OH:5])=[O:4] |f:1.2.3,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O

|

|

Name

|

CaCl2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Ca+2]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C=2C=C(C=CC2N1C(=O)C=3C=CC(=CC3)Cl)OC)CC(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

|

Name

|

Tris-HCl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C(CO)(CO)N)O.Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The final DMSO concentration in these

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The assay was initiated by the addition of 100 μl 14C-arachidonic acid (58 mCi/mmole) and incubations

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reactions were stopped by the simultaneous addition of 4.0 ml of diethylether and 100 μl of 1.0 m citric acid, while the tubes

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted into the acidified ether layer which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was separated from the aqueous layer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to decanting the liquid ether layer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ether layer was evaporated to dryness under N2

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue dissolved in 65 μl chloroform:methanol (2:1 v/v)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separating 14C-5-HETE from other 14C-

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |